

A Comparative Guide to the Experimental Validation of Cumingtonite Series Phase Diagrams

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Compound of Interest

Compound Name: CUMMINGTONITE

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This guide provides an objective comparison of experimental data used to validate the phase diagrams of the **cumingtonite** mineral series. The **cumingtonite**-grunerite series, a group of magnesium-iron silicate minerals, is crucial for understanding metamorphic and some igneous rock formations. The stability and phase relations of these amphiboles are sensitive indicators of temperature, pressure, and fluid composition during geological processes. This document summarizes key experimental findings, details the methodologies used, and presents the data in a clear, comparative format to aid researchers in their work.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from various experimental studies on the stability and phase relations of the **cumingtonite** series. These studies have been instrumental in defining the pressure-temperature (P-T) conditions under which **cumingtonite** and its end-member grunerite are stable.

Table 1: Experimental Conditions for the Synthesis and Stability of **Cumingtonite**-Grunerite

Reference	Starting Materials	Pressure (kbar)	Temperature (°C)	Oxygen Fugacity Buffer	Key Findings
Cameron (1975)[1][2][3]	Oxide-gel and crystalline materials	2	500 - 600	FMQ (Fayalite-Magnetite-Quartz)	Synthesized three amphiboles with intermediate Fe:Mg ratios: anthophyllite, cummingtonite, and actinolite. A solvus separates cummingtonite and actinolite.
Gilbert et al. (1982)[4]	Cummingtonite (Mg ₅₀)-actinolite (Mg ₅₀)-plagioclase-quartz-water	5	700 - 850	FMQ	Studied melting relations and found a wide miscibility gap between cummingtonite and Ca-Na amphiboles.
Lattard and Evans (1992)[5]	Oxide-gel, synthetic ferrosilite, natural grunerite, quartz	2 - 20	490 - 620	NNO, WM, IW	Determined the upper thermal stability of grunerite to be 650 (± 20) °C at 9.7 (± 1) kbar.

Fonarev & Korolkov (1980)[6]	Not specified	~0.3	~600 - 800	Fayalite-Magnetite-Quartz	Investigated the upper stability limits of grunerites, showing decomposition to fayalite + quartz with increasing temperature.
Jenkins and Bozhilov (2003)[7]	Not specified	> 2	350 - 480	Not specified	Showed that grunerite begins to nucleate by replacing actinolite above 2 kbar.
Dasgupta et al. (1991)[8]	Synthetic materials with nominal composition $\text{Mg}_{4.65}\text{Mn}_{2.35}\text{Si}_8\text{O}_{22}(\text{OH})_2$	0.5 - 3	580 - 675	$\text{Mn}_3\text{O}_4\text{--MnO}$	Determined the stability of Mn-cummingtonite, which is stable up to 3 kbar in the geologically feasible temperature range.

Table 2: Decomposition Reactions and Phase Transitions

Reaction	Pressure (kbar)	Temperature (°C)	Reference
Actinolite → Cummingtonite + Clinopyroxene + Quartz + H ₂ O	2	>600	Cameron (1975)[3]
Grunerite = 7 Ferrosilite + Quartz + H ₂ O	12 - 20	~600	Lattard and Evans (1992)[5]
2 Grunerite = 7 Fayalite + 9 Quartz + 2 H ₂ O	2	~650	Lattard and Evans (1992)[5]
Cummingtonite (C2/m) ↔ Cummingtonite (P2 ₁ /m)	~1.21 GPa (12.1 kbar)	Room Temperature	Yang et al. (1998)[9]
Grunerite (C2/m) ↔ Grunerite (P2 ₁ /m)	~3 GPa (30 kbar)	Room Temperature	Yang et al. (1998), Boffa Ballaran et al. (2000)[9][10]

Experimental Protocols

The validation of phase diagrams for the **cummingtonite** series relies on a variety of high-pressure and high-temperature experimental techniques. Below are detailed methodologies for the key experiments cited.

Hydrothermal Synthesis

Hydrothermal synthesis is a common method used to crystallize minerals from high-temperature aqueous solutions at high vapor pressures.

- Apparatus: Experiments are typically conducted in cold-seal pressure vessels for pressures up to a few kilobars, and piston-cylinder apparatus for higher pressures.[5][11]

- **Starting Materials:** Starting materials can be a mixture of oxides (e.g., SiO_2 , MgO , Fe_2O_3), gels of the desired bulk composition, or natural minerals.^{[1][5]} For studies involving solid solution series, mixtures of end-member compositions are used.
- **Procedure:**
 - The starting materials are weighed and sealed in a noble metal capsule (e.g., gold or platinum) along with a controlled amount of water.
 - The capsule is placed in the pressure vessel.
 - The vessel is pressurized to the target pressure and then heated to the desired temperature.
 - The experiment is held at these conditions for a duration ranging from days to months to allow for equilibration.^{[1][11]}
 - At the end of the experiment, the vessel is rapidly quenched to preserve the high-temperature mineral assemblage.
- **Control of Oxygen Fugacity:** The oxygen fugacity (a measure of the reactive oxygen in the system) is often controlled using solid-state buffers such as the Fayalite-Magnetite-Quartz (FMQ), Nickel-Nickel Oxide (NNO), Wüstite-Magnetite (WM), or Iron-Wüstite (IW) buffers.^[5]

Phase Characterization

After the experiment, the run products are carefully analyzed to identify the phases present and their chemical compositions.

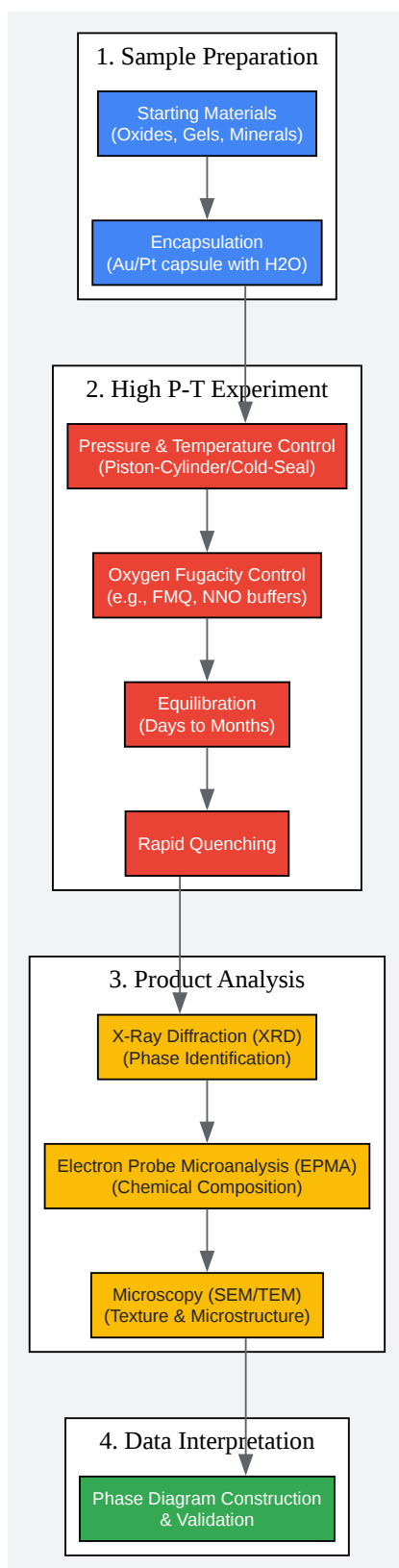
- **X-Ray Diffraction (XRD):** This is the primary method for identifying the crystalline phases present in the experimental products.^{[1][12]} The diffraction pattern is compared to known standards to identify the minerals. Rietveld analysis of the XRD data can provide information on the unit cell parameters of the synthesized phases.^[13]
- **Electron Probe Microanalysis (EPMA):** EPMA is used to determine the quantitative chemical composition of the synthesized mineral grains.^{[12][14]} A focused beam of electrons is used to generate characteristic X-rays from a small spot on the sample. The intensities of these X-

rays are compared to those from standards of known composition to determine the elemental concentrations.[\[15\]](#)

- Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM): These techniques are used to examine the texture of the run products and to check for the presence of very small, unreacted starting materials or quench products. [\[12\]](#)[\[13\]](#) HRTEM can reveal details about the crystal structure and any defects.

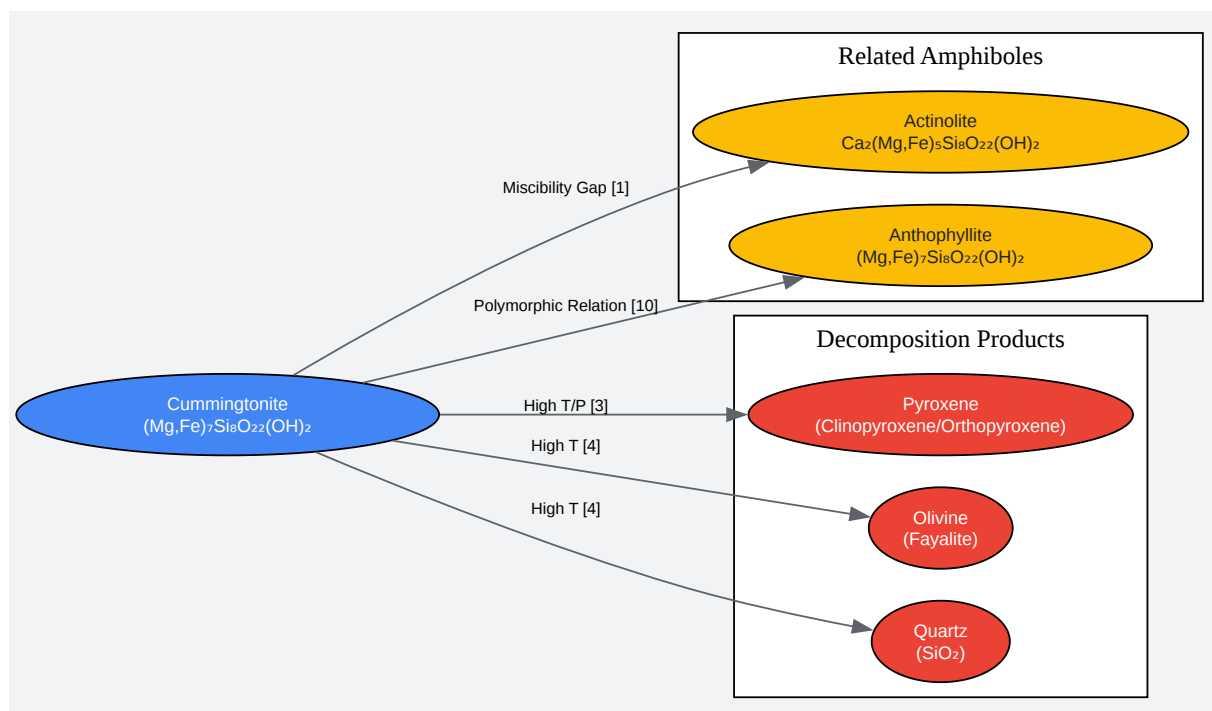
Visualizations

The following diagrams illustrate the logical relationships in the experimental validation of **cumingtonite** phase diagrams and a typical experimental workflow.



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Caption: Workflow for experimental validation of phase diagrams.



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Caption: Simplified phase relations of **cummingtonite**.

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